Role of the Saturated 5,6-Dihydrothieno Core in Derivative Potency: A Class-Level Inference from PIM-1 Kinase Studies
While no direct head-to-head comparison exists for the exact core compound, class-level SAR studies on thieno[2,3-d]pyrimidine derivatives reveal the critical role of the core structure in determining kinase inhibitory potency. Derivatives built on the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibition of PIM-1 kinase. Specifically, a derivative (Compound 15) achieved an IC50 of 0.212 ± 0.008 µM, demonstrating superior potency to the reference inhibitor staurosporine (IC50 = 0.47 ± 0.017 µM) by a factor of 2.2-fold in the same assay [1]. This data underscores that subtle modifications to the core, such as using the saturated dihydrothieno variant (CAS 74901-61-4) versus a fully aromatic analog, can lead to significant, quantifiable differences in biological activity of the final derivative.
| Evidence Dimension | PIM-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available for the core compound, but a derivative built on the same core scaffold shows IC50 = 0.212 ± 0.008 µM. |
| Comparator Or Baseline | Staurosporine (reference inhibitor): IC50 = 0.47 ± 0.017 µM |
| Quantified Difference | The derivative is approximately 2.2-fold more potent (lower IC50) than staurosporine. |
| Conditions | In vitro kinase inhibition assay (PIM-1). |
Why This Matters
This data supports the scientific rationale for using CAS 74901-61-4 to access a chemical space where derivatives can achieve high target potency, a key driver for drug discovery programs.
- [1] Sayed, M. T. M., et al. Design and synthesis of new Thieno[2,3-d]pyrimidine-based derivatives as anti-breast cancer: Biological evaluation, PIM-1 kinase inhibition, and in silico studies. Bioorg Chem. 2025 Oct;165:109003. View Source
